Thulium(III) chloride hexahydrate

Thermodynamics Inorganic Synthesis Material Precursors

Thulium(III) chloride hexahydrate (TmCl₃·6H₂O, CAS 1331-74-4) is a hygroscopic, water-soluble inorganic salt of the rare earth element thulium. It is a key precursor for synthesizing thulium-doped materials, where the Tm³⁺ ion provides unique optical and electronic properties.

Molecular Formula Cl3H12O6Tm
Molecular Weight 383.38 g/mol
Cat. No. B12061851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium(III) chloride hexahydrate
Molecular FormulaCl3H12O6Tm
Molecular Weight383.38 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Tm](Cl)Cl
InChIInChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
InChIKeyXBIAQAHPMBNVJE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium(III) Chloride Hexahydrate: High-Purity Precursor for Optical and Optoelectronic Applications


Thulium(III) chloride hexahydrate (TmCl₃·6H₂O, CAS 1331-74-4) is a hygroscopic, water-soluble inorganic salt of the rare earth element thulium. It is a key precursor for synthesizing thulium-doped materials, where the Tm³⁺ ion provides unique optical and electronic properties . As a member of the lanthanide series, its specific ionic radius and energy level structure differentiate it from other rare earth chlorides like erbium (Er³⁺) or ytterbium (Yb³⁺) in applications such as near-infrared (NIR) upconversion nanoparticles and solid-state lasers [1]. The hexahydrate form is the most common commercially available hydrate due to its stability under ambient conditions, though it remains deliquescent and requires careful storage [2].

Why Interchanging Thulium(III) Chloride Hexahydrate with Other Rare Earth Chlorides Compromises Performance


Substituting TmCl₃·6H₂O with another lanthanide chloride, such as ErCl₃·6H₂O or YbCl₃·6H₂O, is not a straightforward process due to distinct photophysical and thermodynamic properties. Each lanthanide ion possesses a unique set of 4f electronic energy levels, leading to starkly different emission wavelengths and excited state lifetimes [1]. For example, Tm³⁺ is a well-known activator for blue and NIR emissions (~800 nm) in upconversion systems, while Er³⁺ typically emits in the green and red, and Yb³⁺ acts primarily as a sensitizer [2]. Furthermore, the thermal behavior during precursor processing varies; the dehydration enthalpy and vapor pressure of TmCl₃·6H₂O differ from its heavier or lighter lanthanide analogs, impacting synthesis conditions in solid-state reactions [3]. Using a generic 'rare earth chloride' without accounting for these specific differences will lead to suboptimal material performance and irreproducible results.

Quantitative Differentiation of Thulium(III) Chloride Hexahydrate Against Key Comparators


Dehydration Stoichiometry of TmCl₃·6H₂O vs. ErCl₃·6H₂O and LuCl₃·6H₂O

Under quasi-equilibrium conditions, the first stage of thermal dehydration for TmCl₃·6H₂O, ErCl₃·6H₂O, and LuCl₃·6H₂O is identical, with all three compounds splitting off three water molecules [1]. However, the study notes that the enthalpy of this first dehydration stage for TmCl₃·6H₂O is of the same character as that of neodymium, gadolinium, and holmium chloride hexahydrates, whereas it is very similar to terbium and dysprosium chloride hexahydrates by vapor pressure value and dehydration enthalpy [1]. This places TmCl₃·6H₂O in a distinct thermodynamic group compared to ErCl₃·6H₂O and LuCl₃·6H₂O, which may have different subsequent dehydration behaviors [1].

Thermodynamics Inorganic Synthesis Material Precursors

Tm³⁺ Near-Infrared (NIR) Emission vs. Er³⁺ Visible Emission in Upconversion Nanoparticles

In NaYF₄ host matrices co-doped with Yb³⁺ as a sensitizer, the Tm³⁺ activator (sourced from TmCl₃·6H₂O) exhibits a dominant near-infrared (NIR) emission centered around 800 nm (³H₄ → ³H₆ transition), alongside visible emissions at ~475 nm (¹G₄ → ³H₆, blue) and ~650 nm (¹G₄ → ³F₄, red) [1]. In direct contrast, Er³⁺ (sourced from ErCl₃·6H₂O) in the same host emits predominantly in the green (²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂, ~540 nm) and red (⁴F₉/₂ → ⁴I₁₅/₂, ~660 nm) spectral regions [2]. This fundamental difference in emission wavelength makes TmCl₃·6H₂O the essential precursor for applications requiring NIR light, such as deep-tissue bioimaging, where biological tissues have an optical window of 700-950 nm [3].

Upconversion Luminescence Nanomaterials Biophotonics

Comparable ³H₄ Level Enhancement of Tm³⁺: Chloride vs. Fluoride Nanoparticle Precursors

A direct comparison of Tm³⁺ doping sources for modified chemical vapor deposition (MCVD) of silica optical fibers revealed that a solution of aluminum-lanthanum-thulium chlorides (based on TmCl₃·6H₂O) provides a similar enhancement of the ³H₄ energy level lifetime of Tm³⁺ as a solution containing pre-formed LaF₃:Tm³⁺ nanoparticles, for a comparable lanthanum content [1]. This indicates that the simpler chloride salt solution is an effective precursor for achieving the desired spectroscopic properties without the need for pre-synthesized nanoparticles [1].

Optical Fiber Doping Solution Doping Spectroscopy

High Purity Specification (≥99.99%) for Reproducible Optoelectronic Performance

Commercially available Thulium(III) chloride hexahydrate is routinely supplied with a purity of 99.99% trace metals basis . This specification ensures that the total concentration of other rare earth elements is strictly limited to ≤150.0 ppm . In contrast, lower purity grades (e.g., 99% or 99.9%) may contain higher levels of other lanthanides like Erbium or Ytterbium. Even trace amounts of these optical impurities can introduce competing emission pathways (e.g., green Er³⁺ emission) or quenching centers, significantly degrading the performance of NIR-emitting devices or the efficiency of upconversion processes [1].

Material Purity Optoelectronics Reproducibility

Key Application Scenarios for Thulium(III) Chloride Hexahydrate Based on Differentiated Evidence


Synthesis of NIR-Emitting Upconversion Nanoparticles (UCNPs)

TmCl₃·6H₂O is the definitive precursor for synthesizing β-NaYF₄:Yb,Tm UCNPs designed for NIR emission (~800 nm) under 980 nm excitation . As demonstrated in the comparative evidence, using ErCl₃·6H₂O would result in a different, visible-light emission profile, rendering it unsuitable for applications like deep-tissue bioimaging, NIR-triggered drug delivery, or anti-counterfeiting inks where a 800 nm signal is required [1].

Solution Doping of Thulium-Doped Fiber Amplifiers and Lasers

TmCl₃·6H₂O serves as a cost-effective and efficient precursor for solution doping of silica optical fiber preforms . The evidence shows that a chloride-based solution provides comparable enhancement of the critical Tm³⁺ ³H₄ level lifetime as more complex nanoparticle suspensions (e.g., LaF₃:Tm³⁺), simplifying the manufacturing process for 2-micron fiber lasers used in medical and LIDAR applications .

Preparation of High-Performance Tm-Doped Metal Oxides for Optoelectronics

The high purity (≥99.99%) of commercially available TmCl₃·6H₂O is critical when used as a precursor for co-doping materials like ZrO₂ for band gap engineering . The low concentration of other rare earth impurities (≤150 ppm) minimizes the risk of unwanted optical transitions from contaminants like Er³⁺ or Ho³⁺, which is essential for achieving reproducible and predictable optoelectronic performance in applications such as perovskite solar cells and supercapacitors .

Controlled Thermal Decomposition to Anhydrous TmCl₃ or TmOCl

The specific thermodynamic behavior of TmCl₃·6H₂O during dehydration, as compared to Er and Lu analogs , informs the design of thermal processing steps. Researchers requiring anhydrous TmCl₃ or thulium oxychloride (TmOCl) can use this compound as a starting material and optimize their heating profiles based on the known stoichiometry of water loss and its distinct vapor pressure characteristics, ensuring complete and controlled conversion .

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